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Compound of Interest

Compound Name: Morphenol

Cat. No.: B3343340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of morphine and its commonly used salts: morphine sulfate, morphine hydrochloride,

and morphine tartrate. The information presented herein is intended to serve as a foundational

resource for researchers, scientists, and professionals involved in drug development,

formulation, and pharmacological studies. This document summarizes key quantitative data in

structured tables, details the experimental protocols for their determination, and visualizes

complex biological and experimental workflows.

Core Physicochemical Data
The efficacy, absorption, distribution, metabolism, and excretion (ADME) of a drug are

intrinsically linked to its physicochemical characteristics. For morphine, properties such as its

acid dissociation constant (pKa), solubility, melting point, and partition coefficient are critical

determinants of its behavior in both in vitro and in vivo systems.

Data Summary
The following tables provide a consolidated view of the key physicochemical parameters for

morphine and its principal salts.

Table 1: Acid Dissociation Constant (pKa) and Partition Coefficient (LogP)
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Compound pKa (Phenolic OH)
pKa (Tertiary
Amine)

LogP
(Octanol/Water)

Morphine 9.85 - 10.26[1][2][3][4] 8.08 - 9.12[2][3][5] 0.76 - 0.99[2][3][4][6]

Morphine Sulfate Not available 7.9[7] Not available

Morphine

Hydrochloride
Not available Not available Not available

Morphine Tartrate Not available Not available Not available

Table 2: Molecular Weight, Melting Point, and Solubility

Compound
Molecular Weight (
g/mol )

Melting Point (°C) Water Solubility

Morphine 285.34[7]
255 (decomposes)[1]

[7]
0.15 - 0.2 g/L[1][8]

Morphine Sulfate
668.75 (anhydrous)[4]

[9]

>240 - 250

(decomposes)[9][10]

[11]

64 mg/mL[9]

Morphine

Hydrochloride

321.8 (anhydrous)[12]

[13]

~200 (decomposes)

[12][14]
Soluble to 50 mM[13]

Morphine Tartrate 720.77[15] Not available Not available

Note: The salts of morphine, such as the sulfate and hydrochloride, are noted to be significantly

more water-soluble than the parent molecule, by a factor of approximately 300.[8]

Experimental Protocols
The accurate determination of physicochemical properties is fundamental to drug development.

Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa (Potentiometric Titration)
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The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

molecule like morphine with both acidic (phenolic hydroxyl) and basic (tertiary amine) functional

groups, pKa values determine the extent of ionization at a given pH, which in turn affects

solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and

common method for pKa determination.

Methodology:

Preparation of the Analyte Solution: A precise amount of the compound (e.g., morphine) is

dissolved in a suitable solvent, typically purified water or a co-solvent system for poorly

soluble substances, to a known concentration (e.g., 1 mM).[16] The ionic strength of the

solution is kept constant using an electrolyte like potassium chloride (e.g., 0.15 M).[16]

Calibration of the pH Electrode: The pH meter and electrode are calibrated using at least

three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

[16]

Titration Procedure: The analyte solution is placed in a thermostated vessel equipped with a

magnetic stirrer. The calibrated pH electrode is immersed in the solution.[17] A standardized

titrant of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the

solution in small, precise increments.[16]

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the system to equilibrate. The volume of titrant added and the corresponding pH are

recorded throughout the titration.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the

volume of titrant added. The equivalence point(s) are identified as the inflection point(s) of

the sigmoid curve. The pKa value is determined from the pH at the half-equivalence point.

[15] For polyprotic substances like morphine, multiple inflection points may be observed.

Preparation Titration Analysis
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Click to download full resolution via product page

Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility (Shake-Flask Method)
Solubility, particularly aqueous solubility, is a critical factor for drug delivery and bioavailability.

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

Sample Preparation: An excess amount of the solid compound is added to a known volume

of the solvent (e.g., phosphate-buffered saline, water) in a sealed, inert container (e.g., a

glass vial).

Equilibration: The container is agitated at a constant temperature for a prolonged period

(typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved

solute is reached.[5] The presence of undissolved solid at the end of the experiment is

crucial for confirming saturation.

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and

liquid phases are separated. This is commonly achieved by centrifugation or filtration,

ensuring the temperature is maintained to prevent precipitation or further dissolution.

Concentration Analysis: The concentration of the solute in the clear supernatant or filtrate is

determined using a validated analytical technique, such as High-Performance Liquid

Chromatography (HPLC) or UV-Visible Spectroscopy.

Solubility Calculation: The determined concentration represents the equilibrium solubility of

the compound in that specific solvent at the given temperature.

Preparation Equilibration Phase Separation Analysis
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Workflow for Solubility Determination by Shake-Flask Method.

Determination of Melting Point (Capillary Method)
The melting point of a compound is the temperature at which it transitions from a solid to a

liquid state. It serves as a crucial indicator of purity; pure crystalline compounds typically exhibit

a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this

range.

Methodology:

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-

walled capillary tube, sealed at one end, to a height of a few millimeters.

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus

(such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per

minute) as it approaches the expected melting point.

Recording the Melting Range: Two temperatures are recorded: the temperature at which the

first drop of liquid appears, and the temperature at which the entire solid mass has

completely melted into a clear liquid. This range is reported as the melting point. For

unknown substances, a rapid initial determination can be performed to find an approximate

range, followed by a slower, more accurate measurement.[10]

Preparation Measurement Observation
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Workflow for Melting Point Determination by Capillary Method.
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Determination of Partition Coefficient (Shake-Flask
Method)
The partition coefficient (P), typically reported as its logarithm (LogP), quantifies the differential

solubility of a compound in two immiscible liquids, usually n-octanol and water. This value is a

key indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology:

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other

by mixing and allowing them to separate.

Partitioning: A known amount of the solute is dissolved in one of the phases (usually the one

in which it is more soluble). This solution is then added to the other phase in a separatory

funnel.

Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of

the solute between the two phases until equilibrium is reached.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated. The aqueous and organic layers are then carefully collected.

Concentration Analysis: The concentration of the solute in each phase is determined using a

suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

solute in the organic phase (n-octanol) to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.

Preparation Partitioning Analysis & Calculation
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Workflow for LogP Determination by Shake-Flask Method.

Morphine Signaling Pathway
Morphine exerts its primary pharmacological effects, including analgesia, by acting as an

agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR)

superfamily. The activation of this receptor initiates a cascade of intracellular signaling events.

Upon binding of morphine to the MOR, the receptor undergoes a conformational change. This

promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on

the associated heterotrimeric G protein's α-subunit (primarily of the Gi/o family). This activation

causes the dissociation of the Gα-GTP subunit from the Gβγ dimer.

Both dissociated components are active signaling molecules:

Gα-GTP Subunit: Primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels.

Gβγ Dimer: Directly interacts with and modulates the activity of ion channels. It promotes the

opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to

potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-

gated calcium channels, reducing calcium influx.

The combined effect of these actions is a reduction in neuronal excitability and a decrease in

the release of neurotransmitters, which ultimately underlies the analgesic and other central

nervous system effects of morphine.
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Simplified Morphine Signaling Pathway via the μ-Opioid Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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